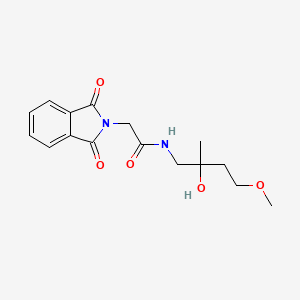![molecular formula C20H21ClN6O B12249169 N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B12249169.png)
N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazolo-pyridazine core, which is known for its diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with suitable diketones under reflux conditions in ethanol.
Introduction of the Piperidine Ring: The triazolo-pyridazine intermediate is then reacted with piperidine derivatives in the presence of a base such as sodium hydride in anhydrous conditions.
Chlorophenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Methanesulfonamide
- N-{[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide
Uniqueness
N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a piperidine ring, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H21ClN6O |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H21ClN6O/c21-15-2-1-3-16(12-15)22-20(28)26-10-8-14(9-11-26)19-24-23-18-7-6-17(13-4-5-13)25-27(18)19/h1-3,6-7,12-14H,4-5,8-11H2,(H,22,28) |
InChI Key |
YKPZFVUUZNPGJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)NC5=CC(=CC=C5)Cl)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-5-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12249102.png)
![N-{3-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B12249109.png)
![4-Ethyl-3-methyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B12249114.png)
![4-Phenyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-carbonitrile](/img/structure/B12249117.png)
![3-Bromo-5-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12249124.png)
![1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B12249126.png)
![N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12249129.png)
![N-cyclopropyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12249130.png)
![9-(2-methoxyethyl)-6-{5-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B12249134.png)

![1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole](/img/structure/B12249149.png)
![6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B12249153.png)
![2-[(Oxan-3-yl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B12249155.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B12249157.png)
